molecular formula C11H20ClN B2743832 Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride CAS No. 2097956-60-8

Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride

Cat. No.: B2743832
CAS No.: 2097956-60-8
M. Wt: 201.74
InChI Key: LLUXLMLYYJVVIW-UHFFFAOYSA-N
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Description

Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields such as drug development, catalysis, and material science. Its distinctive dispiro framework provides opportunities for innovative studies and advancements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[313(6)1(4)]decan-2-ylmethanamine hydrochloride typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions and using continuous flow reactors to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group is replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dispiro[3.1.3(6).1(4)]decan-2-one, while reduction could produce dispiro[3.1.3(6).1(4)]decan-2-ylmethanol .

Scientific Research Applications

Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Dispiro[3.1.3(6).1(4)]decan-2-thiol: Similar structure but with a thiol group instead of a methanamine group.

    Dispiro[3.1.3(6).1(4)]decan-2-ylmethanethiol: Contains a methanethiol group, offering different reactivity and applications.

    2-{Dispiro[3.1.3(6).1(4)]decan-2-yl}acetic acid: Features an acetic acid group, used in different chemical and biological contexts.

Uniqueness

Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride stands out due to its unique methanamine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

dispiro[3.1.36.14]decan-8-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N.ClH/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10;/h9H,1-8,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUXLMLYYJVVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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